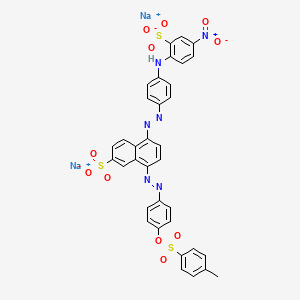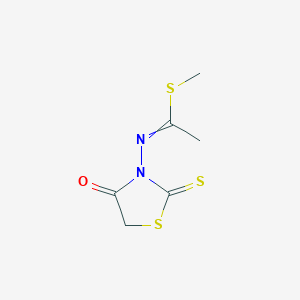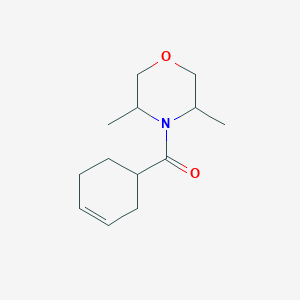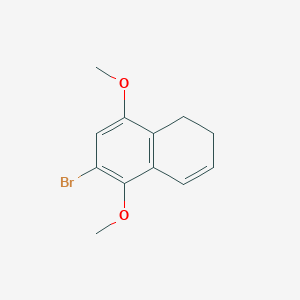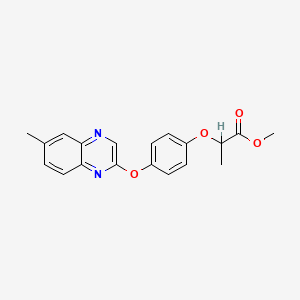
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoxaline ring, which is a bicyclic structure containing nitrogen atoms, and a phenoxy group, which is an aromatic ring bonded to an oxygen atom. The methyl ester group adds to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a phenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy compounds.
Applications De Recherche Scientifique
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-(4-(quinoxalin-2-yloxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-methyl-2-pyridinyl)oxy)phenoxy)-, methyl ester
Uniqueness
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester stands out due to the presence of the 6-methylquinoxaline moiety, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
78977-03-4 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-9-16-17(10-12)20-11-18(21-16)25-15-7-5-14(6-8-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3 |
Clé InChI |
ONXFNBHRHNKPNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1)OC3=CC=C(C=C3)OC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
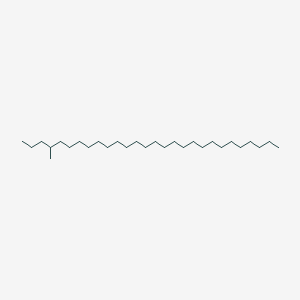

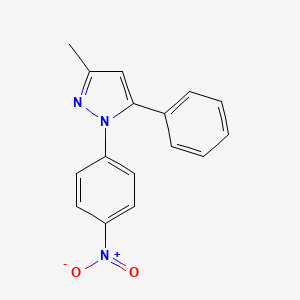
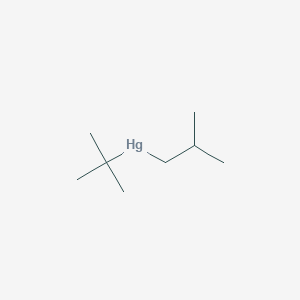
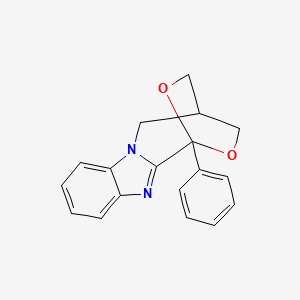
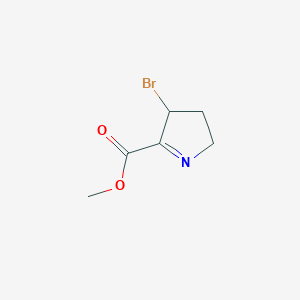
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

